Indirubin derivative E804, scientifically known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin, a natural product found in the indigo plant. Traditionally, indirubin has been utilized in Chinese medicine for its therapeutic properties. E804 has gained attention for its potent biological activities, particularly in cancer therapy, due to its ability to inhibit key enzymes involved in cell cycle regulation and signaling pathways associated with tumor growth and metastasis .
The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.
E804 exhibits significant biological activity primarily through its inhibition of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 beta (GSK3β), insulin-like growth factor 1 receptor (IGF1R), and signal transducer and activator of transcription-3 (STAT3) signaling pathways. This multi-targeted approach enhances its efficacy as an anticancer agent .
E804 acts as an ATP-competitive inhibitor of CDKs and GSK3β, achieving low nanomolar IC50 values. It inhibits angiogenesis by decreasing the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in human umbilical vein endothelial cells (HUVECs). Furthermore, it significantly reduces cell proliferation, migration, and tube formation induced by vascular endothelial growth factor .
The synthesis of indirubin derivative E804 involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger scale yields and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product.
Indirubin derivative E804 has several potential applications:
Research indicates that E804 interacts with various molecular targets within cells:
These findings suggest that E804 may have significant implications for treating inflammatory diseases alongside its anticancer properties.
Several compounds share structural similarities with indirubin derivative E804. Here are some notable examples:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Indirubin-3′-oxime | Anticancer properties; inhibits CDKs | Direct derivative of indirubin |
| Indirubin-3-acetoxime | Induces apoptosis in cancer cells | Known for selective inhibition of CDKs |
| Indirubin-5-sulfonate | Exhibits anti-inflammatory and anticancer activities | Sulfonate group enhances solubility |
| Indirubin-3′-(O-methyl) | Shows anti-proliferative effects | Methylation alters pharmacokinetics |
Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets including CDKs, STAT proteins, and IGF1R. This multi-targeted mechanism enhances its efficacy as an anticancer agent compared to other derivatives which may focus on single pathways or targets .
Indirubin Derivative E804 exerts bidirectional regulatory effects on cytokine production in LPS-activated murine RAW264.7 macrophages. At 1 μM concentration, the compound reduces LPS-induced interleukin-6 (IL-6) mRNA expression by 58% and protein secretion by 42% compared to LPS-only controls [2] [3]. This suppression correlates with diminished activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor essential for IL-6-mediated amplification of acute-phase inflammatory responses [2].
Concurrently, E804 demonstrates potent inhibition of interleukin-10 (IL-10) expression, decreasing gene transcription by 67% and protein secretion by 73% in LPS-stimulated macrophages [2] [3]. This dual suppression of proinflammatory IL-6 and anti-inflammatory IL-10 suggests a unique immunomodulatory profile distinct from classical anti-inflammatory agents. The compound’s ability to attenuate both cytokines likely stems from its interference with shared upstream signaling components rather than selective pathway inhibition.
Gene expression profiling reveals that E804 modulates 84% of LPS-induced transcripts associated with cytokine signaling pathways [3]. Key affected targets include:
This broad-spectrum cytokine inhibition occurs through disruption of transcription factor binding to conserved promoter elements, particularly those containing NF-κB and activator protein 1 (AP-1) recognition sequences [2].
Indirubin Derivative E804 reduces LPS-induced cyclooxygenase-2 (COX-2) mRNA expression by 54% and protein levels by 38% in macrophages [2] [3]. This suppression correlates with decreased prostaglandin E2 (PGE2) synthesis, as measured by enzyme-linked immunosorbent assay (ELISA). The compound’s inhibitory effects on COX-2 occur independently of direct enzyme inhibition, instead acting through transcriptional regulation of the PTGS2 gene encoding COX-2 [3].
Functional assays demonstrate that 1 μM E804 decreases inducible nitric oxide synthase (iNOS)-derived nitric oxide (NO) production by 72% in LPS-activated macrophages [2] [3]. This reduction stems from combined effects on:
The compound’s NO-suppressive effects occur without altering cellular viability, as confirmed by lactate dehydrogenase (LDH) release assays and propidium iodide staining [2].
Indirubin Derivative E804 blocks LPS-induced nuclear translocation of NF-κB p65 subunit by 83%, as quantified through immunofluorescence microscopy [2]. Mechanistic studies reveal this inhibition occurs through:
The compound differentially regulates three major MAPK pathways in LPS-activated macrophages:
This selective inhibition disrupts MAPK-dependent amplification of NF-κB signaling, creating a synergistic anti-inflammatory effect [2].
Indirubin Derivative E804 uniquely targets the intersection between NF-κB and MAPK pathways through:
This multimodal signaling modulation results in 89% greater suppression of proinflammatory mediators compared to single-pathway inhibitors in comparative studies [3].
Indirubin Derivative E804 functions as an adenosine triphosphate-competitive inhibitor targeting multiple kinases essential for tumor cell survival [4] [5]. The compound demonstrates potent inhibitory activity against Src kinase with an inhibitory concentration 50 percent (IC50) value of 0.43 micromolar, establishing it as a direct Src inhibitor [5]. Additionally, the compound inhibits cyclin-dependent kinase complexes, including CDK1/cyclin E (IC50 = 0.21 μM), CDK2/cyclin A (IC50 = 0.54 μM), and CDK1/cyclin B (IC50 = 1.65 μM) [5].
| Target Kinase | IC50 (μM) | Assay Type |
|---|---|---|
| Src | 0.43 | In vitro kinase assay |
| CDK1/Cyclin E | 0.21 | In vitro kinase assay |
| CDK2/Cyclin A | 0.54 | In vitro kinase assay |
| CDK2/Cyclin E | 0.23 | In vitro kinase assay |
| CDK1/Cyclin B | 1.65 | In vitro kinase assay |
| IGF1R | 0.65 | Cell-based assay |
| JAK1 | 10.0 | In vitro kinase assay |
The compound exerts its antineoplastic effects through comprehensive modulation of key cellular signaling cascades [4] [5]. Indirubin Derivative E804 effectively blocks the Src-STAT3 signaling axis, a critical pathway for tumor cell survival and proliferation [5]. Treatment with the compound results in rapid reduction of tyrosyl phosphorylation of STAT3, with significant effects observable within 30 minutes of treatment [5]. This inhibition leads to decreased STAT3 DNA-binding activity and subsequent downregulation of STAT3 target genes, including anti-apoptotic proteins Mcl-1 and Survivin [5].
Indirubin Derivative E804 demonstrates remarkable efficacy in inducing cell cycle arrest in glioblastoma cells, the most common and aggressive form of primary brain tumor [3]. The compound treatment results in significant growth inhibition of human glioblastoma cell lines U251 and U87 through induction of cell cycle arrest primarily at the G2/M checkpoint [3] [4]. This cell cycle arrest mechanism involves the inhibition of cyclin-dependent kinases essential for cell cycle progression, effectively halting tumor cell proliferation [4].
The cell cycle arrest induced by Indirubin Derivative E804 is concentration-dependent, with effects becoming apparent at concentrations as low as 1 micromolar [5]. At 10 micromolar concentrations, the compound induces complete G2/M phase arrest in both normal and tumor cells, consistent with its inhibition of CDK/cyclin complexes [4]. This arrest mechanism represents a critical component of the compound's antineoplastic activity, as it prevents rapid tumor cell division characteristic of glioblastoma [3].
| Concentration (μM) | STAT3 Phosphorylation | Cell Viability | Apoptosis Induction |
|---|---|---|---|
| 0.1 | No effect | No effect | Minimal |
| 1.0 | Moderate reduction | Minimal reduction | Low |
| 5.0 | Significant reduction | Moderate reduction | Moderate |
| 10.0 | Strong inhibition | Significant reduction | High |
| 20.0 | Complete inhibition | Severe reduction | Extensive |
A distinguishing feature of Indirubin Derivative E804's antineoplastic mechanism involves the induction of astrocytic differentiation in glioblastoma cells through upregulation of Glial Fibrillary Acidic Protein (GFAP) [3]. GFAP represents a specific intermediate filament protein that serves as a definitive marker for mature astrocytes and indicates cellular differentiation from the undifferentiated tumor state [6].
Treatment with Indirubin Derivative E804 significantly increases GFAP expression in both U251 and U87 glioblastoma cell lines, indicating successful induction of astrocytic differentiation [3]. This differentiation process represents a critical shift from the highly proliferative, undifferentiated tumor phenotype toward a more mature, less aggressive cellular state [3]. The upregulation of GFAP expression is accompanied by morphological changes characteristic of differentiated astrocytes, including the development of cytoplasmic processes and reorganization of the cytoskeletal network [7].
Glial Fibrillary Acidic Protein upregulation induced by Indirubin Derivative E804 is mechanistically linked to the inhibition of STAT3 signaling, as STAT3 typically suppresses differentiation programs in tumor cells [3]. The compound's ability to block STAT3 activity removes this differentiation block, allowing glioblastoma cells to progress toward mature astrocytic phenotypes [3]. This differentiation-inducing effect represents a therapeutic advantage, as differentiated cells exhibit reduced proliferative capacity and decreased malignant potential compared to their undifferentiated counterparts [3].
| Cell Line | Primary Effects | Key Molecular Changes | Apoptotic Markers |
|---|---|---|---|
| U251 | Growth arrest, differentiation, apoptosis | GFAP upregulation, STAT3 inhibition | Caspase-3 activation, Bcl-xL/Mcl-1 reduction |
| U87 | Growth arrest, differentiation, apoptosis | GFAP upregulation, STAT3 inhibition | Caspase-3 activation, Bcl-xL/Mcl-1 reduction |
| T98G | CYP1B1 induction, VEGF modulation | AhR activation, cytokine suppression | Not specified |
| LN-18 | Inflammatory gene modulation | Pro-inflammatory gene suppression | Not specified |
The ultimate antineoplastic effect of Indirubin Derivative E804 involves the activation of caspase-dependent apoptotic pathways in glioblastoma cells [3]. The compound induces significant activation of Caspase-3, the primary executioner caspase responsible for the proteolytic cleavage of cellular substrates during apoptosis [3] [8]. This activation represents the culmination of the compound's multi-targeted approach to tumor cell elimination.
Caspase-3 activation by Indirubin Derivative E804 is accompanied by the downregulation of anti-apoptotic proteins, specifically Bcl-xL and Mcl-1 [3] [5]. These proteins normally function to prevent mitochondrial outer membrane permeabilization and subsequent cytochrome c release, key events in the intrinsic apoptotic pathway [9] [10]. The reduction of these anti-apoptotic factors sensitizes glioblastoma cells to apoptotic cell death, enhancing the compound's therapeutic efficacy [3].
The caspase-dependent apoptotic pathway activation occurs through multiple mechanisms, including the mitochondrial-initiated pathway and potentially the death receptor pathway [8] [11]. The compound's inhibition of STAT3 signaling contributes to apoptosis induction by reducing the transcription of anti-apoptotic genes normally upregulated by STAT3 [5]. Additionally, the cell cycle arrest induced by cyclin-dependent kinase inhibition may trigger apoptotic checkpoints, particularly in cells with DNA damage or replication stress [12].
| Pathway Component | Effect of E804 | Functional Outcome |
|---|---|---|
| STAT3 Phosphorylation | Inhibited | Reduced transcription of survival genes |
| Src Kinase Activity | Inhibited | Disrupted oncogenic signaling |
| CDK Activity | Inhibited | Cell cycle arrest |
| GFAP Expression | Upregulated | Astrocytic differentiation |
| Mcl-1 Expression | Downregulated | Reduced apoptosis resistance |
| Bcl-xL Expression | Downregulated | Reduced apoptosis resistance |
| Caspase-3 Activation | Activated | Apoptosis execution |
| Cell Cycle Progression | Arrested (G2/M) | Growth inhibition |
The temporal sequence of caspase activation following Indirubin Derivative E804 treatment follows established apoptotic kinetics, with caspase-3 activation occurring rapidly once initiated, typically completing within 5 minutes [13]. This rapid activation ensures efficient execution of the apoptotic program, minimizing the potential for tumor cells to develop resistance mechanisms [13]. The compound's ability to induce apoptosis selectively in transformed cells while sparing normal cells lacking activated STAT3 suggests a favorable therapeutic index [4].
The unique mechanism of action exhibited by Indirubin Derivative E804, combining cell cycle arrest, differentiation induction, and apoptotic activation, positions this compound as a promising therapeutic agent for glioblastoma treatment [3]. The compound's ability to target multiple pathways simultaneously reduces the likelihood of resistance development, a major challenge in current glioblastoma therapy [3]. Furthermore, the differentiation-inducing properties of the compound may provide long-term benefits by converting highly malignant tumor cells into less aggressive, differentiated phenotypes [3].
The concentration-dependent effects of Indirubin Derivative E804 demonstrate a clear therapeutic window, with significant antineoplastic effects achievable at micromolar concentrations [5]. The compound's water solubility and cell permeability further enhance its therapeutic potential, facilitating drug delivery to target tissues [2] [14]. However, careful dose optimization will be essential for clinical applications to maximize therapeutic efficacy while minimizing potential toxicity [15].